

Application Notes: Rapid Screening of Zearalenone Contamination using Competitive ELISA

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Compound of Interest

Compound Name: Zearalenol

Cat. No.: B1233230

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Introduction

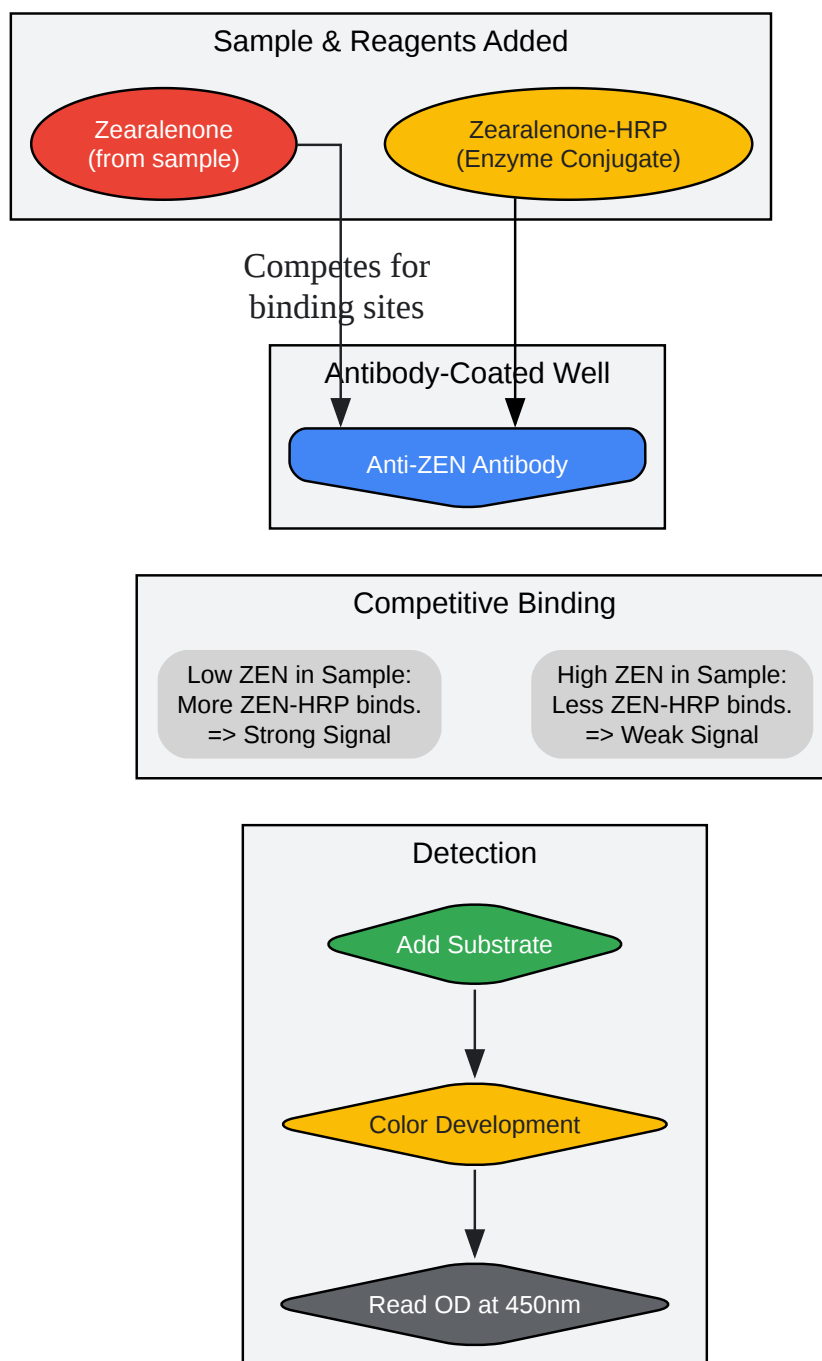
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various *Fusarium* fungi species that commonly contaminate cereal crops like maize, barley, wheat, and rice.[1][2] Due to its structural similarity to estrogen, zearalenone and its metabolites can cause a range of estrogenic effects in animals and humans, including infertility and breeding problems, with swine being particularly susceptible.[1][3] Given the widespread potential for contamination in the food and feed supply chain, rapid, cost-effective, and reliable screening methods are essential. This document details the application and protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit designed for the quantitative detection of zearalenone in various sample matrices.[1][4]

Principle of the Assay

The zearalenone ELISA is a competitive enzyme immunoassay.[3] The microtiter wells are pre-coated with antibodies specific to zearalenone. During the assay, zearalenone present in the sample competes with a fixed amount of enzyme-labeled zearalenone (e.g., Zearalenone-HRP conjugate) for the limited binding sites on the antibodies.[5][6] After an incubation period, unbound components are washed away. A chromogenic substrate is then added, which reacts with the enzyme conjugate bound to the antibody, developing a color.[3][6] The intensity of the color is inversely proportional to the concentration of zearalenone in the sample; a darker color indicates a lower concentration of zearalenone, and a lighter color indicates a higher

concentration.[5][6] The optical density is measured at 450 nm, and the concentration is determined by comparison with a standard curve.[1]

Principle of Competitive ELISA for Zearalenone



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Caption: Competitive binding between sample zearalenone and enzyme conjugate.

Experimental Protocols

Required Materials

Kit Components:

- 96-well microtiter plate coated with anti-zearalenone antibody
- Zearalenone standards (e.g., 0, 0.1, 0.3, 0.6, 1.2, 4.0 ng/mL)[1]
- Zearalenone-HRP conjugate solution
- Antibody solution (if separate)
- Sample diluent/assay buffer[6]
- Wash buffer concentrate (e.g., 10x PBS-Tween)
- Substrate solution (e.g., TMB)[3]
- Stop solution (e.g., 2M H₂SO₄ or 3N NaOH)[7]

Materials Not Provided:

- Microplate reader with a 450 nm filter[1]
- Pipettes and pipette tips
- Blender or grinder
- Centrifuge
- Vortex mixer
- Methanol (reagent grade)[1]

- Distilled or deionized water
- Filter paper[\[6\]](#)
- Absorbent towels

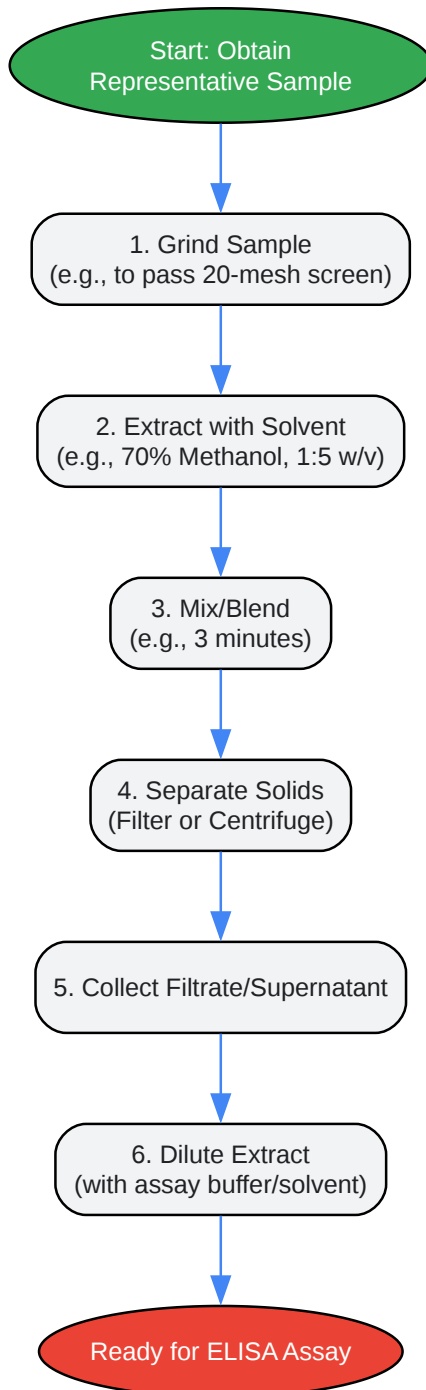
Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer with distilled or deionized water to the required volume (e.g., 1:10 dilution).
- Standards and Reagents: Allow all kit components to reach room temperature (19-27°C) before use.[\[6\]](#)
- Sample Extracts: Prepare samples as described in the following section.

Sample Preparation

Accurate sample preparation is critical for reliable results. The general workflow involves extraction, filtration/centrifugation, and dilution.

General Sample Preparation Workflow

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Caption: Workflow for preparing samples for zearalenone analysis.

a) Cereals (Maize, Wheat, Barley), Feed, and Bread:[1][6]

- Obtain a representative sample and grind it to the consistency of fine coffee (e.g., 95% passes through a 20-mesh screen).[1]
- Weigh 20 g of the ground sample into a blender or sealable container.
- Add 100 mL of 70% methanol solution (70 mL methanol + 30 mL distilled water). This maintains a 1:5 (w/v) sample-to-solvent ratio.[6]
- Blend or shake vigorously for a minimum of 3 minutes.[1]
- Allow the particulate matter to settle, then filter the extract through Whatman #1 filter paper or centrifuge to clarify.[6]
- The clear filtrate is then diluted for the assay as specified by the kit manufacturer.

b) Milk and Milk Powder:[3]

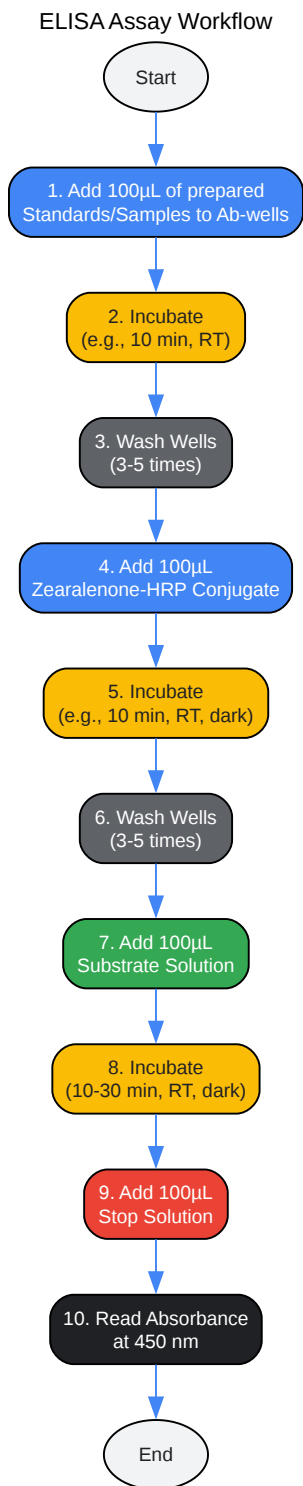
- For milk powder, reconstitute 12 g of powder in 88 mL of distilled water.
- For liquid milk, use the homogenized sample directly.
- Pipette 100 μ L of the milk sample into a clean tube.
- Add 400 μ L of dilution buffer and vortex to mix.
- Use 50 μ L of this solution in the ELISA.[3]

c) Serum/Plasma:[3]

- Ensure samples are clear. If turbid, centrifuge at 2000 x g for 10 minutes.[3]
- Dilute 50 μ L of the clear serum or plasma with 450 μ L of dilution buffer.
- Vortex the mixture.
- Use 50 μ L of this diluted solution in the ELISA.[3]

Assay Procedure

- Dispense 200 μ L of the sample diluent into mixing wells for each standard and sample.[\[6\]](#)
- Add 100 μ L of each standard and prepared sample extract into the appropriate mixing wells. Mix by pipetting up and down.[\[6\]](#)
- Transfer 100 μ L from each mixing well to the corresponding antibody-coated microtiter wells. Incubate for 10 minutes at room temperature.[\[1\]](#)
- Decant the contents of the wells and wash each well 3-5 times with diluted wash buffer. Tap the plate on an absorbent towel to remove residual liquid.[\[1\]](#)[\[3\]](#)
- Add 100 μ L of the Zearalenone-HRP conjugate to each well. Incubate for 10 minutes at room temperature, avoiding direct light.[\[1\]](#)
- Repeat the wash step (Step 4).
- Add 100 μ L of the substrate solution to each well. Incubate for 10-30 minutes at room temperature in the dark.[\[1\]](#)[\[3\]](#)
- Add 100 μ L of stop solution to each well to terminate the reaction. The color will change from blue to yellow.[\[6\]](#)
- Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[\[1\]](#)



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Caption: Step-by-step protocol for the zearalenone competitive ELISA.

Data Analysis and Interpretation

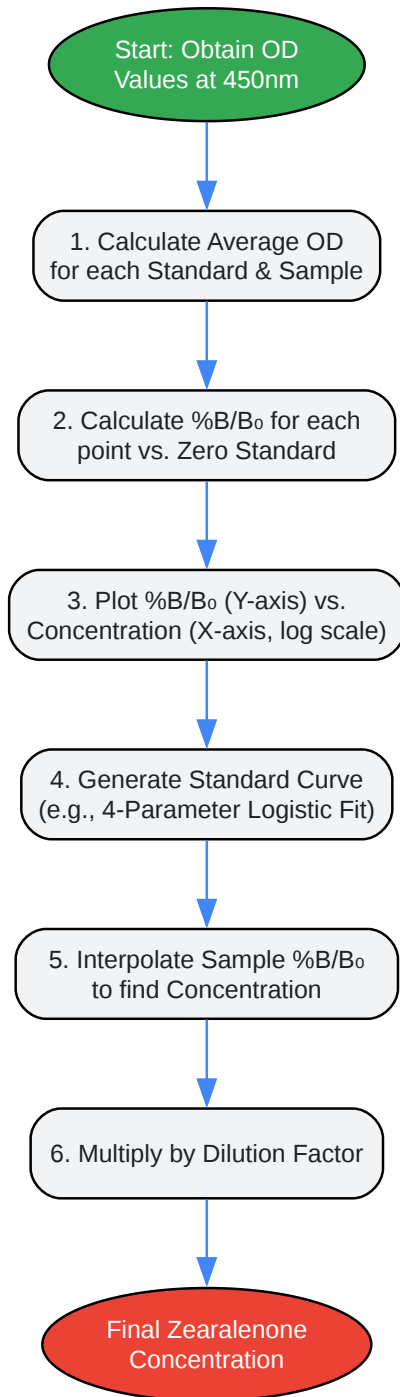
Calculation of Results

- Calculate the average OD for each set of standards and samples.
- Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: $\%B/B_0 = (\text{Average OD of Standard or Sample} / \text{Average OD of Zero Standard (0 ng/mL)}) \times 100$ ^[1]

Standard Curve

- Plot the %B/B₀ values (Y-axis) against the corresponding zearalenone concentrations (X-axis) on a semi-logarithmic scale.^[5]
- A four-parameter logistic (4PL) curve fit is typically used to generate the standard curve.^[5]
- Determine the concentration of zearalenone in the samples by interpolating their %B/B₀ values from the standard curve.^[1]
- Remember to multiply the result by any dilution factors used during sample preparation to obtain the final concentration in the original sample.

Data Analysis Workflow



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Caption: Data analysis steps from raw absorbance to final concentration.

Application Data & Performance Characteristics

Table 1: Cross-Reactivity of the ELISA

The specificity of the assay is determined by its cross-reactivity with structurally related mycotoxins. The following table summarizes typical cross-reactivity profiles.

Compound	Manufacturer A Cross-Reactivity (%) ^[1]	Manufacturer B Cross-Reactivity (%) ^[5]
Zearalenone	100	100
α -Zearalenol (α -ZOL)	7	73
β -Zearalenol (β -ZOL)	80	23
α -Zearalanol (Zeranol)	6	36
β -Zearalanol (Taleranol)	9	15
Zearalanone (ZAN)	5	63

Note: Cross-reactivity can vary significantly between different kits and antibody lots. Refer to the specific kit's manual for precise values.

Table 2: Recovery Rates in Spiked Samples

Recovery studies are performed to assess the accuracy of the method and the efficiency of the extraction procedure in various matrices.

Matrix	Spiking Level (ppb)	Average Recovery (%)
Feed	500	81.5[1]
Feed	150	97.9[1]
Feed	60	117.8[1]
Corn	273	88.8[1]
Corn	121	102.1[1]
Wheat	Not Specified	92.46–105.48[8]

Table 3: Assay Sensitivity

Sensitivity is defined by the limit of detection (LOD) and the IC₅₀ value (the concentration that causes 50% inhibition).

Parameter	Reported Value	Source
IC ₅₀	0.85 ± 0.04 µg/L (ppb)	[9]
IC ₅₀	0.37 ng/mL (ppb)	[8]
IC ₅₀ (for Zeranol)	0.103 ng/mL (ppb)	[10]
LOD (IC ₁₅)	0.22 ± 0.08 µg/L (ppb)	[9]
LOD	0.04 ng/mL (ppb)	[8]
LLOQ (Serum)	0.15 ng/mL (ppb)	[7]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantitation; IC₅₀: Half-maximal inhibitory concentration. Values can vary based on matrix and specific protocol.

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